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Compound of Interest

Compound Name: PF-04628935

Cat. No.: B15572597

In-Depth Technical Guide: PF-04628935

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04628935 is a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a), a G
protein-coupled receptor critically involved in the regulation of appetite, energy homeostasis,
and growth hormone release. This document provides a comprehensive overview of the
chemical structure, properties, and biological activity of PF-04628935. It includes detailed
information on its physicochemical characteristics, its interaction with the ghrelin receptor
signaling pathway, and a summary of key quantitative data. Furthermore, this guide outlines
experimental protocols for its synthesis and biological evaluation, providing a valuable resource
for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

PF-04628935 is a complex heterocyclic molecule with the empirical formula C24H26CIN70S. It
possesses a spirocyclic piperidine-azetidine core, a key structural feature contributing to its high
affinity and selectivity for the ghrelin receptor.

Chemical Identifiers:

e IUPAC Name: 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenylmethyl]-2,7-diazaspiro[3.5]non-
7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
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o CAS Number: 1383719-97-8

e SMILES:
CIC1=C(CN2CC3(CCN(C(CC4=CN(C=C(C)S5)C5=N4)=0)CC3)C2)C=CC(N6N=CC=N6)=C1

e InChl Key: MTDYDDJVCIHZKH-UHFFFAOY SA-N

Physicochemical Properties

Property Value Reference
Molecular Formula C24H26CIN70S
Molecular Weight 496.03 g/mol
Appearance White to beige powder
- Soluble in DMSO (to 50 mM)
Solubility
and ethanol (to 20 mM)
Purity =>98% (HPLC)

Biological Activity and Signaling Pathway

PF-04628935 acts as a potent inverse agonist at the ghrelin receptor (GHS-R1a). The ghrelin
receptor exhibits a high degree of constitutive activity, meaning it signals even in the absence of
its endogenous ligand, ghrelin. As an inverse agonist, PF-04628935 not only blocks the action
of ghrelin but also reduces this basal signaling activity.

The ghrelin receptor is known to couple to several intracellular signaling pathways, primarily
through Gag/11 and to a lesser extent through Gai/o and Gal2/13. Activation of Gaqg/11 leads
to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the
release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By acting
as an inverse agonist, PF-04628935 is expected to suppress these downstream signaling
events.

The ghrelin receptor can also form heterodimers with other GPCRs, such as the dopamine D1
and D2 receptors, which can modulate its signaling properties. The precise impact of PF-
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04628935 on these heterodimeric complexes has not been fully elucidated.

Signaling Pathway Diagram

Intracellular

Ghrelin
_| Activates | Activates HIE Hydrolyzes HER
Inhibits —> D
(Inverse Agonist) DAG PKC Activation

Click to download full resolution via product page
Caption: Ghrelin receptor signaling and the inhibitory action of PF-04628935.

Quantitative Data

The primary measure of PF-04628935's potency is its half-maximal inhibitory concentration
(IC50) against the ghrelin receptor.

Parameter Value Species Assay Type Reference

Ghrelin Receptor
IC50 4.6 nM Human Inverse Agonist
Assay

Further quantitative data, including binding affinity (Ki) and pharmacokinetic parameters, are
detailed in the primary literature but are not publicly available in their entirety.

Experimental Protocols

The following sections outline the general methodologies for the synthesis and biological
evaluation of PF-04628935, based on standard laboratory practices and information derived
from the primary literature.
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Synthesis of PF-04628935

The synthesis of PF-04628935 involves a multi-step sequence starting from commercially
available materials. A key step is the construction of the spirocyclic piperidine-azetidine core,
followed by the sequential attachment of the substituted phenylmethyl and the
methylimidazo[2,1-b]thiazolyl-ethanone moieties.

lllustrative Synthetic Workflow:
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Click to download full resolution via product page

Caption: General synthetic workflow for PF-04628935.

A detailed, step-by-step synthetic protocol is provided in the primary publication by Kung et al.
in Bioorganic & Medicinal Chemistry Letters.

Ghrelin Receptor Binding Assay

The affinity of PF-04628935 for the GHS-R1a can be determined using a competitive
radioligand binding assay.

Methodology:

e Membrane Preparation: Membranes are prepared from cells stably expressing the human
GHS-R1a (e.g., HEK293 or CHO cells).

» Assay Buffer: A suitable buffer, such as 25 mM HEPES, pH 7.4, containing 1 mM CaCl2, 5
mM MgCI2, 2.5 mM EDTA, and 0.4% BSA, is used.

o Radioligand: A radiolabeled ghrelin receptor ligand, such as [125I]-Ghrelin, is used.

o Competition: A fixed concentration of the radioligand is incubated with the cell membranes in
the presence of increasing concentrations of PF-04628935.

 Incubation: The reaction is incubated to reach equilibrium (e.g., 60 minutes at 27°C).
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» Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

o Detection: The amount of bound radioactivity is quantified using a scintillation counter.

o Data Analysis: The IC50 value is determined by non-linear regression analysis of the
competition curve.

Ghrelin Receptor Functional Assay (Inverse Agonism)

The inverse agonist activity of PF-04628935 can be assessed by measuring its effect on the
constitutive activity of the GHS-R1a, often by quantifying downstream signaling events like
intracellular calcium mobilization or inositol phosphate turnover.

Methodology (Calcium Mobilization Assay):

o Cell Culture: Cells expressing GHS-R1a are plated in a multi-well format.
e Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
o Compound Addition: Increasing concentrations of PF-04628935 are added to the wells.

» Signal Detection: Changes in intracellular calcium levels are monitored in real-time using a
fluorescence plate reader.

o Data Analysis: The concentration-response curve is used to determine the EC50 for the
inverse agonist effect.

Pharmacokinetics

PF-04628935 is reported to be orally bioavailable and brain penetrant. Detailed
pharmacokinetic parameters in preclinical species, such as clearance, volume of distribution,
half-life, and oral bioavailability, are essential for predicting its behavior in humans. While
specific data is not publicly available, a general workflow for assessing these parameters is
provided below.

Pharmacokinetic Study Workflow:
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Caption: Workflow for pharmacokinetic evaluation.
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Conclusion

PF-04628935 is a valuable research tool for investigating the physiological and

pathophysiological roles of the ghrelin receptor. Its high potency, selectivity, and favorable

pharmacokinetic properties make it a significant lead compound in the development of

therapeutics targeting the ghrelin system. This technical guide provides a foundational

understanding of its chemical and biological characteristics, along with standardized

methodologies for its study. For more detailed information, researchers are encouraged to

consult the primary scientific literature.
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 To cite this document: BenchChem. [PF-04628935 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572597#pf-04628935-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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